A Comprehensive Technical Guide to 4-Iodotetrahydro-2H-pyran
A Comprehensive Technical Guide to 4-Iodotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 4-iodotetrahydro-2H-pyran, a key building block in modern organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Chemical Properties
4-Iodotetrahydro-2H-pyran, also known as 4-iodooxane, is a functionalized cyclic ether.[1][2] Its unique structure, featuring a reactive iodine atom on a tetrahydropyran ring, makes it a valuable intermediate for introducing this saturated heterocyclic moiety into more complex molecules.[2][3] The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 25637-18-7 | [4][5] |
| Molecular Formula | C₅H₉IO | [4][5] |
| Molecular Weight | 212.03 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 79 °C | [4] |
| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.5471 | [4] |
| Storage Temperature | 2-8°C, protect from light | [4] |
Synthesis of 4-Iodotetrahydro-2H-pyran
The most common laboratory synthesis of 4-iodotetrahydro-2H-pyran involves the iodination of tetrahydro-2H-pyran-4-ol. This reaction typically proceeds via an Appel-type reaction using triphenylphosphine and iodine.
Experimental Protocol: Iodination of Tetrahydro-2H-pyran-4-ol[4]
A detailed experimental protocol for the synthesis of 4-iodotetrahydro-2H-pyran is outlined below.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Tetrahydro-2H-pyran-4-ol | 102.13 | 2.0 | 19.58 |
| Imidazole | 68.08 | 1.600 | 23.50 |
| Triphenylphosphine | 262.29 | 5.39 | 20.56 |
| Iodine | 253.81 | 5.96 | 23.50 |
| Tetrahydrofuran (THF) | - | 78.4 mL | - |
| Ethyl acetate | - | - | - |
| Deionized water | - | - | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
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To a round bottom flask, add tetrahydro-2H-pyran-4-ol (2.0 g, 19.58 mmol), imidazole (1.600 g, 23.50 mmol), triphenylphosphine (5.39 g, 20.56 mmol), and tetrahydrofuran (39.2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (5.96 g, 23.50 mmol) in tetrahydrofuran (39.2 mL) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Upon reaction completion, dilute the mixture with ethyl acetate and wash with deionized water.
-
Back-extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in heptane, to yield 4-iodotetrahydro-2H-pyran as a clarified light yellow oil (2.67 g, 12.59 mmol, 64.3% yield).[4]
Caption: Synthetic workflow for 4-iodotetrahydro-2H-pyran.
Reactivity and Applications
The primary utility of 4-iodotetrahydro-2H-pyran in chemical synthesis lies in the reactivity of the carbon-iodine bond.[3] The iodine atom is a good leaving group, making the C4 position susceptible to nucleophilic attack. This allows for the facile introduction of the tetrahydropyran moiety into a wide range of molecules.[1][2]
Common reactions involving 4-iodotetrahydro-2H-pyran include:
-
Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.
-
Coupling Reactions: Participation in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form more complex architectures.
Due to its versatility, 4-iodotetrahydro-2H-pyran is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds where the tetrahydropyran scaffold is a common structural motif.[2][3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Iodotetrahydro-2H-pyran | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-IODOTETRAHYDRO-2H-PYRAN CAS#: 25637-18-7 [m.chemicalbook.com]
- 5. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
